molecular formula C13H17NO2 B14849707 3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide

3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide

Katalognummer: B14849707
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: XPEYDRMDSMITBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide is an organic compound that features a cyclopropylmethyl group attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The hydroxyl and benzamide groups also play a role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide is unique due to the combination of the cyclopropylmethyl group, hydroxyl group, and N,N-dimethyl groups. This combination provides distinct chemical properties and potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

3-(cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H17NO2/c1-14(2)13(16)10-5-6-12(15)11(8-10)7-9-3-4-9/h5-6,8-9,15H,3-4,7H2,1-2H3

InChI-Schlüssel

XPEYDRMDSMITBX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CC(=C(C=C1)O)CC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.